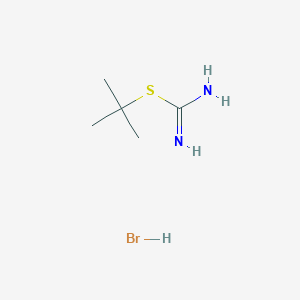

2-(tert-Butyl)isothiouronium Bromide

Beschreibung

2-(tert-Butyl)isothiouronium bromide is a quaternary ammonium salt characterized by a branched tert-butyl group attached to an isothiouronium moiety. This compound has gained attention in organic synthesis, materials science, and pharmaceutical research due to its unique steric and electronic properties. The tert-butyl group imparts enhanced hydrophobicity and stability compared to linear alkyl or aromatic substituents, making it valuable in applications requiring controlled reactivity . For instance, it serves as an odorless surrogate for tert-butyl thiol in palladium-catalyzed C–S bond formation, enabling high-yield syntheses of functional materials like benzo[1,2-d;4,5-d']-bis[1,3]dithioles . Its ionic nature and ability to participate in hydrogen bonding further contribute to its utility in hydrogel functionalization and corrosion inhibition .

Eigenschaften

CAS-Nummer |

53243-22-4 |

|---|---|

Molekularformel |

C5H13BrN2S |

Molekulargewicht |

213.14 g/mol |

IUPAC-Name |

[amino(tert-butylsulfanyl)methylidene]azanium;bromide |

InChI |

InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H |

InChI-Schlüssel |

BBWUSHHSRURPEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC(=N)N.Br |

Kanonische SMILES |

CC(C)(C)SC(=[NH2+])N.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Thiourea with tert-Butyl Bromide

The most widely employed method for synthesizing 2-(tert-Butyl)isothiouronium Bromide involves the direct alkylation of thiourea with tert-butyl bromide. This nucleophilic substitution reaction proceeds via the attack of the sulfur atom in thiourea on the electrophilic carbon of tert-butyl bromide, forming the isothiouronium bromide salt.

Reaction Scheme:

Key conditions include:

Alternative Pathways via Isothiocyanate Intermediates

A patent describing the synthesis of tert-butyl isothiocyanate highlights the use of ammonium thiocyanate and tert-butyl alcohol under acidic conditions. While this method primarily yields isothiocyanates, it provides mechanistic insights into sulfur-containing intermediates that could be adapted for isothiouronium salt synthesis. For instance, the in situ generation of tert-butyl thiol intermediates under controlled conditions may offer a route to isothiouronium derivatives.

Optimization of Reaction Conditions

Solvent Selection and Yield Correlation

Comparative studies of solvents reveal acetonitrile’s superiority over alternatives like toluene or chloroform, with yields exceeding 95% under optimized conditions. Protic solvents (e.g., ethanol) reduce yields due to competitive solvolysis of the alkyl bromide.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | 37.5 | 95.7 | 4 |

| Ethanol | 24.3 | 68.2 | 6 |

| Toluene | 2.4 | 42.1 | 8 |

Role of Base and Acid Scavengers

The addition of mild bases (e.g., triethylamine) neutralizes HBr generated during the reaction, preventing protonation of thiourea and enhancing nucleophilicity. However, excess base can lead to decomposition of the isothiouronium product, necessitating careful stoichiometric control.

Scalability and Industrial Applications

Gram-Scale Synthesis

The methodology demonstrates scalability, with gram-scale reactions (10–50 g) maintaining yields above 90%. Key considerations for large-scale production include:

-

Precipitation Control: Slow addition of tert-butyl bromide to thiourea in acetonitrile minimizes exothermic side reactions.

-

Purification: Filtration and washing with cold acetonitrile remove unreacted starting materials, yielding high-purity product (>98%).

Comparative Analysis with Alternative Methods

Traditional Thiol Alkylation

Conventional routes employing tert-butyl thiol require stringent air-free conditions and produce volatile sulfur compounds. In contrast, the isothiouronium method offers:

Analyse Chemischer Reaktionen

C-S Cross-Coupling Reactions

2-(tert-Butyl)isothiouronium bromide is used in palladium-catalyzed C-S cross-coupling reactions to form tert-butyl aryl sulfides. This process involves the in situ formation of the thiolate, which then reacts with aryl halides to produce the desired sulfides in high yields. The reaction conditions are milder and more environmentally friendly compared to traditional methods .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Pd-catalyst, DMF, 50°C | High | Formation of tert-butyl aryl sulfides |

| Pd-catalyst, nBu₃P ligand | Lower | Steric hindrance affects yield |

Formation of Benzo[1,2-d;4,5-d′]bis dithioles

Following the C-S cross-coupling, the resulting tert-butyl aryl sulfides can be further converted into benzo[1,2-d;4,5-d′]bis dithioles using scandium(III)triflate. This step is more environmentally friendly than using traditional Lewis acids like boron trifluoride .

Deoxasulfenylation Reactions

Isothiouronium salts, including this compound, can also serve as deoxasulfenylating agents for alcohols. These reactions allow for the stereoselective synthesis of thioethers and are useful for late-stage modifications of biologically relevant compounds .

Mechanistic Insights

The mechanism of C-S cross-coupling reactions involving this compound suggests that the formation of the thiolate occurs at low temperatures. The nucleophilic displacement of bromide by the thiolate is considered the rate-determining step, influenced by the steric properties of the ligands used in the palladium catalysis .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is widely used in organic synthesis as a deoxasulfenylating agent. It facilitates the introduction of sulfur-containing groups into organic molecules, which is crucial for creating thiols and thioethers. These sulfur-containing compounds are vital in various chemical processes and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Applications in Organic Synthesis

Biological Applications

In biological research, 2-(tert-Butyl)isothiouronium Bromide is instrumental in preparing thiols that play significant roles in enzyme mechanisms and protein structures. Thiols derived from this compound are also being explored for their potential therapeutic applications, especially in targeting metalloproteinases, which are implicated in various diseases .

Case Study: Thiol Development for Drug Design

Research has demonstrated that thiols synthesized from this compound can inhibit metalloproteinases effectively. This inhibition is crucial for developing drugs aimed at treating conditions such as cancer and arthritis, where metalloproteinases contribute to disease progression.

Material Science

The compound finds applications in materials science, particularly in the production of polymers and specialty chemicals. Its ability to introduce specific functional groups makes it valuable in creating materials with tailored properties for industrial applications .

Table 2: Industrial Applications

Table 3: Comparison of Isothiouronium Salts

| Compound | Efficiency | Selectivity | Odor |

|---|---|---|---|

| This compound | High | High | Odorless |

| S-ethylisothiouronium Bromide | Moderate | Moderate | Odorous |

| S-methylisothiouronium Bromide | Moderate | Low | Odorous |

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)isothiouronium Bromide involves the formation of a thiolate intermediate, which then reacts with various substrates to form the desired products. The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of C-S bonds through palladium-catalyzed cross-coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Surface Activity and Micelle Formation

- Critical Micelle Concentration (CMC): Linear alkyl derivatives (e.g., dodecyl isothiouronium bromide) exhibit lower CMC values compared to branched analogs like this compound due to stronger hydrophobic interactions. For example, CMC decreases from 0.8 mM (tert-butyl) to 0.2 mM (dodecyl) at 25°C .

- Thermodynamics: Micellization and adsorption are spontaneous (ΔG < 0) for all alkyl derivatives, but longer chains (C16, C18) show greater exothermicity .

Hydrogel Functionalization

- Surface Reorientation: The tert-butyl group in this compound promotes dynamic surface behavior in hydrogels. Submerged in water, the ionic isothiouronium group dominates surface interactions, whereas in air, the hydrophobic alkyl chain is exposed . This contrasts with AUITB, where the long C11 chain enables pronounced diclofenac adsorption via hydrophobic interactions .

- Isoelectric Point (pI): Hydrogels functionalized with isothiouronium groups exhibit pI shifts from 4.5 (untreated) to 9.0 (functionalized), enhancing cationic drug adsorption .

Corrosion Inhibition

- Efficiency: Dodecyl isothiouronium bromide shows 85% inhibition efficiency for mild steel in H₂SO₄, outperforming its tert-butyl counterpart (60%) due to stronger adsorption via linear alkyl chains .

- Halide Effect: Iodide salts (e.g., dodecyl isothiouronium iodide) exhibit higher efficiency than bromides (ΔE = +15%) due to larger anion size enhancing surface coverage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(tert-Butyl)isothiouronium Bromide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where tert-butyl bromide reacts with thiourea in a polar solvent (e.g., ethanol) under reflux. Triethylamine (TEA) may be used to neutralize HBr byproducts. Purity is confirmed via nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., isothiouronium C=S stretch at ~1250–1350 cm⁻¹), and elemental analysis to validate stoichiometry. X-ray crystallography can resolve crystal packing and ionic interactions, as demonstrated for analogous isothiouronium salts .

Q. How do isothiouronium groups in this compound interact with biomolecules like glycosaminoglycans (GM)?

- Methodological Answer : The positively charged isothiouronium group forms ionic interactions with negatively charged sulfated or carboxylated groups in GM, akin to the dye alcian blue. Researchers can validate these interactions via competitive binding assays using ionic strength gradients (e.g., NaCl concentrations) or surface plasmon resonance (SPR) to quantify binding affinities. Hydrogels functionalized with isothiouronium groups show increased isoelectric points (pI ~9.0), confirming their cationic nature .

Q. Which analytical techniques are critical for characterizing functionalized materials containing this compound?

- Methodological Answer : Water contact angle measurements assess hydrophilicity changes post-functionalization. Zeta potential analysis determines surface charge, while thermogravimetric analysis (TGA) evaluates thermal stability. For hydrogels, swelling ratios and rheological properties (storage/loss moduli) are measured to correlate structure-function relationships .

Advanced Research Questions

Q. How can researchers optimize the reduction efficiency of isothiouronium to thiol groups for conjugation applications?

- Methodological Answer : Reduction with agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) must be performed under inert atmospheres to prevent thiol oxidation. Kinetic studies (e.g., Ellman’s assay) quantify free thiols over time. Adjusting pH (optimally ~6.5–7.5) and reaction temperature (25–37°C) improves conversion. Residual isothiouronium groups can be detected via FTIR or X-ray photoelectron spectroscopy (XPS) .

Q. What experimental design principles apply to adsorption studies of anionic drugs (e.g., diclofenac) using isothiouronium-functionalized matrices?

- Methodological Answer : Batch adsorption experiments should control pH (e.g., pH 5–7 to maximize anionic drug charge), temperature, and ionic strength. Langmuir/Freundlich isotherm models fit equilibrium data, while pseudo-first/second-order kinetics describe adsorption rates. High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy quantifies drug uptake. Competitive adsorption with other anions (e.g., phosphate) tests selectivity .

Q. What protocols enable enzyme immobilization (e.g., horseradish peroxidase) on thiol-functionalized hydrogels derived from this compound?

- Methodological Answer : After reducing isothiouronium to thiols, maleimide-functionalized enzymes are conjugated via thiol-Michael addition. Reaction efficiency is monitored by measuring residual enzyme activity (e.g., colorimetric assays using o-dianisidine). Surface density is quantified via quartz crystal microbalance (QCM) or fluorescence tagging. Stability studies (e.g., repeated catalytic cycles) assess leaching .

Q. How can contradictory reports on biological activity (e.g., antitumor vs. neurotransmitter modulation) be resolved?

- Methodological Answer : Dose-response assays (e.g., IC₅₀ for cytotoxicity vs. EC₅₀ for receptor agonism) clarify context-dependent effects. Molecular docking studies predict binding affinities to targets like GABAA receptors. Comparative studies with structural analogs (e.g., varying alkyl chain lengths) isolate structure-activity relationships. In vivo models validate specificity .

Q. What crystallographic techniques elucidate the compound’s supramolecular interactions in solid-state structures?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen bonding (e.g., N–H∙∙∙Br⁻) and cation-anion packing. Hirshfeld surface analysis quantifies intermolecular interactions, while density functional theory (DFT) calculations predict electrostatic potentials. Powder XRD compares experimental and simulated patterns to assess phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.